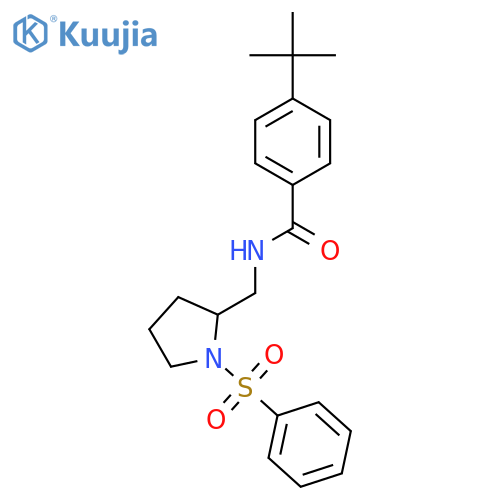

Cas no 896270-46-5 (N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide)

896270-46-5 structure

商品名:N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide

- F2574-0100

- AKOS024661625

- 896270-46-5

- 4-(tert-butyl)-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

- SR-01000023369

- MLS001234507

- SMR000811342

- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide

- HMS3026O04

- N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-tert-butylbenzamide

- CHEMBL1703927

- SR-01000023369-1

-

- インチ: 1S/C22H28N2O3S/c1-22(2,3)18-13-11-17(12-14-18)21(25)23-16-19-8-7-15-24(19)28(26,27)20-9-5-4-6-10-20/h4-6,9-14,19H,7-8,15-16H2,1-3H3,(H,23,25)

- InChIKey: MARIFVQAKXXWOI-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(N1CCCC1CNC(C1C=CC(=CC=1)C(C)(C)C)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 400.18206393g/mol

- どういたいしつりょう: 400.18206393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 621

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 74.9Ų

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2574-0100-4mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-1mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-5μmol |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-2μmol |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-10mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-3mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-20mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-15mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-2mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2574-0100-25mg |

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |

896270-46-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

896270-46-5 (N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量